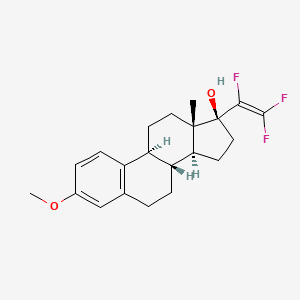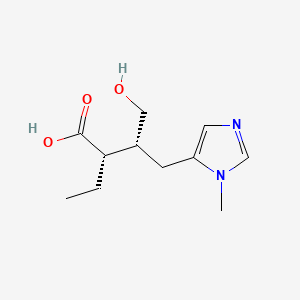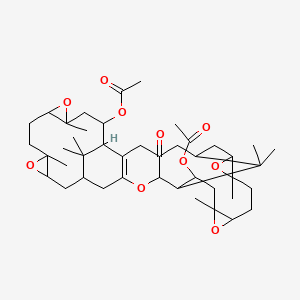
2-Phenylglutaric anhydride
Vue d'ensemble
Description
2-Phenylglutaric anhydride is an organic compound with the molecular formula C11H10O3. It is a white to light beige crystalline powder that is slightly soluble in chloroform and methanol . This compound is used in the preparation of peptides containing modified amino acids, which are important in various biological and chemical applications .
Mécanisme D'action
Target of Action
2-Phenylglutaric anhydride is primarily used in the preparation of peptides containing modified amino acids as GLP-1R and GIPR modulators . GLP-1R (Glucagon-like peptide-1 receptor) and GIPR (Gastric inhibitory polypeptide receptor) are important targets in the treatment of type 2 diabetes and obesity.
Analyse Biochimique
Biochemical Properties
2-Phenylglutaric anhydride plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. Additionally, this compound can interact with proteins and other biomolecules, forming stable complexes that can be used in various biochemical assays. These interactions are primarily driven by the compound’s ability to form covalent bonds with amino acid residues in proteins, leading to modifications that can alter the protein’s function and stability .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit or activate specific kinases, which are enzymes that play a crucial role in signal transduction. This can result in altered cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit proteases by binding to their active sites, preventing substrate access and thus blocking their catalytic activity. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound can cause toxic effects, such as cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage level is required to elicit a measurable response in the animal model .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can be hydrolyzed to form 2-phenylglutaric acid, which can then enter the tricarboxylic acid (TCA) cycle. This conversion is mediated by enzymes such as esterases and hydrolases, which play a crucial role in the compound’s metabolism. The presence of this compound can also affect metabolic flux and alter the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its interactions with intracellular proteins. These interactions can influence the compound’s localization and its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects. These targeting signals are often encoded in the protein sequences that interact with this compound, ensuring its precise localization within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenylglutaric anhydride can be synthesized through the reaction of 2-phenylglutaric acid with acetic anhydride under reflux conditions. The reaction typically involves heating the mixture to a temperature of around 100°C for several hours until the anhydride is formed .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process generally includes the purification of the product through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylglutaric anhydride undergoes various chemical reactions, including:
Hydrolysis: When exposed to water, it hydrolyzes to form 2-phenylglutaric acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild heating.
Aminolysis: Amines such as ammonia or primary amines under reflux conditions.
Alcoholysis: Alcohols like methanol or ethanol under reflux conditions.
Major Products Formed:
Hydrolysis: 2-Phenylglutaric acid.
Aminolysis: Corresponding amides.
Alcoholysis: Corresponding esters.
Applications De Recherche Scientifique
2-Phenylglutaric anhydride has several applications in scientific research:
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Comparaison Avec Des Composés Similaires
- Glutaric anhydride
- Succinic anhydride
- Maleic anhydride
Comparison: 2-Phenylglutaric anhydride is unique due to the presence of a phenyl group, which imparts distinct chemical properties and reactivity compared to other anhydrides. This phenyl group enhances its ability to participate in specific reactions, making it valuable in the synthesis of complex molecules .
Propriétés
IUPAC Name |
3-phenyloxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPRNSAYSSEIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871001 | |
| Record name | 3-Phenyloxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2959-96-8 | |
| Record name | 2-Phenylglutaric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2959-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylglutaric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002959968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2959-96-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyloxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylglutaric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the effect of 2-phenylglutaric anhydride on maize?
A1: Research indicates that this compound exhibits significant phytotoxicity to maize. [] When applied as a seed dressing, it inhibited the germination of two maize hybrids, DeKalb XL72AA and DeKalb XL67. [] This suggests potential herbicidal activity, although the exact mechanism of action is not elaborated upon in the provided research.
Q2: Does the structure of this compound offer any clues about its activity?
A2: While not directly stated for this compound, the research highlights the importance of specific structural features for the protective activity of naphthalic anhydride analogues against herbicide damage in maize. [] The presence of a dicarboxylic anhydride group and at least one aromatic ring directly attached to the anhydride seem to be crucial for this protective effect. [] this compound possesses both of these structural elements, yet it demonstrates phytotoxicity instead of protection. This contrast suggests that subtle structural variations can lead to significant differences in biological activity. Further investigation is needed to understand the specific structural features contributing to this compound's phytotoxicity.
Q3: Are there any spectroscopic studies available for this compound?
A3: Yes, one of the research papers focuses on the analysis of the 220 MHz proton magnetic resonance spectrum of this compound. [] While the abstract doesn't detail the findings, this suggests that spectroscopic techniques have been employed to characterize this compound. This type of analysis can provide valuable information about the structure and conformation of the molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


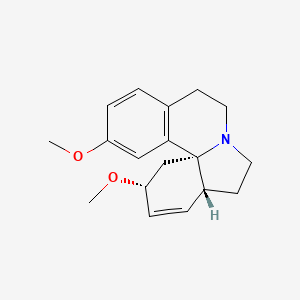
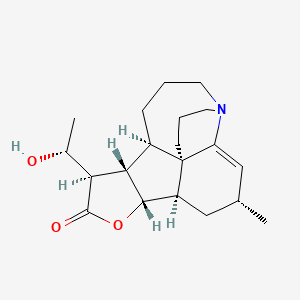
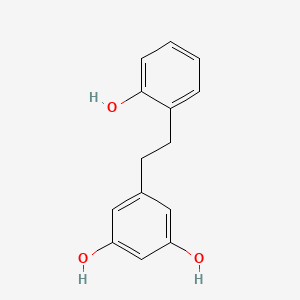
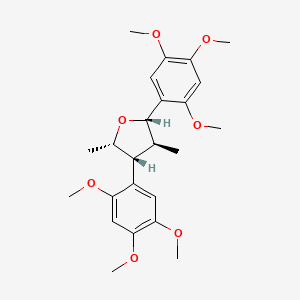
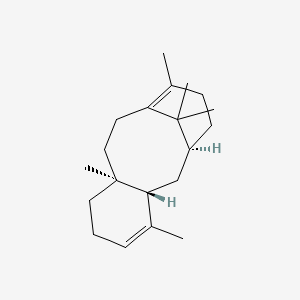

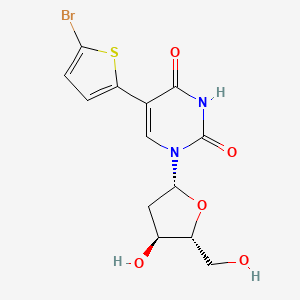
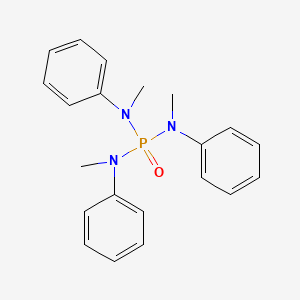
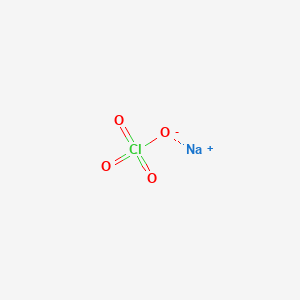
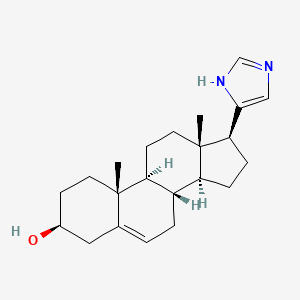
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B1214648.png)
